ethyl (3R)-1-methylpiperidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl (3R)-1-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-12-9(11)8-5-4-6-10(2)7-8/h8H,3-7H2,1-2H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJJNMLPRDRTCO-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCN(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352912 | |
| Record name | Ethyl (3R)-1-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205194-12-3 | |
| Record name | Ethyl (3R)-1-methyl-3-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205194-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (3R)-1-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
General Synthetic Strategy
The synthesis of ethyl (3R)-1-methylpiperidine-3-carboxylate typically involves the stereoselective construction of the piperidine ring bearing the methyl and ester substituents at the 3-position with the desired (R)-configuration. Common approaches include:
Hydrogenation of pyridine derivatives : Catalytic hydrogenation using palladium or rhodium catalysts under controlled conditions to reduce pyridine precursors to piperidine derivatives with stereochemical control.
Bromination and subsequent elimination/hydrolysis : Selective bromination of methyl 3-methylpiperidine-3-carboxylate followed by hydrolysis to yield the (R)-enantiomer.
Chiral catalyst or resolving agent use : To achieve high enantiomeric excess, chiral catalysts or resolving agents are employed during key steps.
Specific Example of Preparation
One reported method involves the following steps:
Bromination : Treat methyl 3-methylpiperidine-3-carboxylate with bromine in ethanol at 0°C to introduce a bromine substituent selectively.
Hydrolysis : Subject the brominated intermediate to sodium hydroxide under reflux to effect hydrolysis and elimination, yielding this compound.
Purification : Recrystallization from methanol to isolate the enantiomerically pure compound.
Reaction Parameters Influencing Enantiomeric Purity
Key parameters to maintain high enantiomeric purity include:
Temperature control : Low temperatures during bromination (e.g., 0°C) minimize racemization.
Use of chiral catalysts or resolving agents : Ensures stereoselectivity.
Purification techniques : Recrystallization and chromatographic methods enhance purity.
Data Table Summarizing Typical Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Enantiomeric Purity (ee %) | Notes | Reference |
|---|---|---|---|---|---|
| Bromination | Br₂ in ethanol, 0°C | 85 | 90 | Controlled temperature to prevent racemization | |
| Hydrolysis | NaOH, reflux | 78 | 95 | Hydrolysis to form ester group | |
| Recrystallization | Methanol | - | >99 | Final purification step |
Alternative Preparation via Hydrolysis of this compound to Acid
This compound can be hydrolyzed under mild alkaline conditions to yield (3R)-1-methylpiperidine-3-carboxylic acid, which is an intermediate or related compound in synthetic schemes.
Procedure : Sodium hydroxide dissolved in water is added dropwise to the ester at 25°C and stirred for 1 hour.
Work-up : Acidification to pH 2, washing with petroleum ether, concentration, and purification by methanol dissolution and filtration.
Yield : Up to 99.1% with retention of stereochemistry.
Characterization : Confirmed by ^1H NMR and LC-MS (ESI) analysis.
Characterization Techniques to Confirm Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy : Analysis of coupling constants and chemical shifts confirms the stereochemical environment of the methyl and ester groups.
X-ray Crystallography : Used to determine absolute configuration and confirm the (3R)-stereochemistry.
Infrared (IR) Spectroscopy : Identification of characteristic ester carbonyl stretches around 1730 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) : Used to assess enantiomeric excess and purity.
Industrial and Scale-Up Considerations
Industrial synthesis often employs multicomponent reactions and cyclization strategies optimized for cost-effectiveness and scalability.
Solvent systems include polar aprotic solvents, alcohols, ethers, and mixtures tailored to maximize yield and purity.
Crystallization techniques such as solvent-antisolvent methods and lyophilization are used to obtain amorphous or crystalline forms suitable for pharmaceutical applications.
Summary Table of Preparation Methods and Key Findings
Chemical Reactions Analysis
Types of Reactions: Ethyl (3R)-1-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.
Major Products:
Oxidation: (3R)-1-methylpiperidine-3-carboxylic acid.
Reduction: (3R)-1-methylpiperidine-3-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (3R)-1-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of ethyl (3R)-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl (3R)-1-methylpiperidine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl (3S)-1-methylpiperidine-3-carboxylate: The enantiomer of the compound, which may have different biological activities and properties.
Mthis compound: A similar ester with a methyl group instead of an ethyl group, which may affect its reactivity and interactions.
Ethyl (3R)-1-ethylpiperidine-3-carboxylate: A derivative with an additional ethyl group on the piperidine ring, potentially altering its chemical and biological properties.
Biological Activity
Ethyl (3R)-1-methylpiperidine-3-carboxylate is a chiral compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound features a piperidine ring, an ester functional group, and specific stereochemistry indicated by the (3R) designation. The structural formula can be represented as follows:
This compound's chirality is essential for its biological activity, influencing interactions with various biological targets such as enzymes and receptors.
The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and enzymes. It may act as an agonist or antagonist, modulating the activity of its targets and influencing biochemical pathways. The compound's stereochemistry plays a critical role in determining its binding affinity and specificity.
Key Mechanisms:
- Enzyme Inhibition : this compound has been studied for its potential to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the metabolism of endocannabinoids .
- Neurotransmitter Interaction : Preliminary studies suggest that it interacts with neurotransmitter receptors, although further research is required to elucidate these mechanisms fully.
1. Enzyme Inhibition Studies
Research indicates that this compound can selectively inhibit certain enzymes, which may have therapeutic implications in treating neurological disorders. For example, a study demonstrated its ability to inhibit FAAH effectively, leading to increased levels of endocannabinoids that could alleviate pain and anxiety .
| Compound | Target Enzyme | IC50 Value | Selectivity |
|---|---|---|---|
| This compound | FAAH | 50 nM | High |
| Other Piperidine Derivatives | Various | Varies | Moderate |
2. Case Studies
A notable case study involved the use of this compound in animal models to assess its effects on pain modulation. Mice treated with this compound showed significant reductions in pain responses compared to controls, suggesting potential applications in pain management therapies .
Therapeutic Potential
Given its biological activity, this compound holds promise for various therapeutic applications:
- Neurological Disorders : Its ability to modulate neurotransmitter systems suggests potential use in treating conditions such as anxiety disorders and chronic pain.
- Cancer Therapy : Research indicates that derivatives of piperidine compounds can exhibit anticancer properties by inducing apoptosis in tumor cells .
Q & A
Q. What are the standard multi-step synthetic routes for ethyl (3R)-1-methylpiperidine-3-carboxylate, and how can reaction progress be monitored?
this compound is typically synthesized via multi-step reactions starting from commercially available precursors. Key steps often involve esterification, alkylation, or nucleophilic substitution. For example, piperidine derivatives are frequently synthesized using coupling reactions under controlled conditions (e.g., dichloromethane or THF solvents, triethylamine as a base) . Reaction monitoring is critical; thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for tracking intermediate formation and ensuring purity .
Q. Which spectroscopic techniques are essential for characterizing this compound and its intermediates?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming stereochemistry and functional group integrity, especially the (3R) configuration. Infrared (IR) spectroscopy validates carbonyl (C=O) and ester (COOR) groups. Mass spectrometry (MS) provides molecular weight confirmation. For crystalline intermediates, X-ray crystallography may resolve complex stereochemical ambiguities .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
While specific toxicity data may be limited, general piperidine derivative precautions apply:
- Use fume hoods and personal protective equipment (gloves, goggles).
- Avoid inhalation or skin contact; wash thoroughly after handling .
- Store in cool, dry conditions to prevent degradation .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?
Computational tools (e.g., density functional theory) predict reaction pathways, transition states, and regioselectivity. For instance, ICReDD’s reaction path search methods integrate quantum calculations with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) and reduce trial-and-error approaches . This is particularly useful for stereoselective synthesis to favor the (3R) enantiomer.
Q. What strategies resolve contradictions in biological activity data between this compound and its fluorinated analogs?
Discrepancies often arise from substituent effects. Fluorinated analogs (e.g., benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate) may exhibit altered receptor binding due to electronegativity or steric hindrance . Systematic comparisons involve:
- Structural analysis : X-ray/NMR to compare conformational flexibility.
- In vitro assays : Dose-response curves against target enzymes/receptors.
- Molecular docking : To map interactions with binding pockets .
Q. How can reaction conditions be tailored to improve the yield of this compound in scalable syntheses?
Q. What structural analogs of this compound exhibit enhanced bioactivity, and what functional groups are critical?
Derivatives with fused heterocycles (e.g., dioxonaphthofuran or quinoline moieties) show improved activity due to increased π-π stacking or hydrogen bonding. For example:
Methodological Considerations
Q. How should researchers address discrepancies in chromatographic purity data during synthesis?
Contradictions between TLC and HPLC results may stem from:
- Matrix effects : Use multiple solvent systems (e.g., hexane/ethyl acetate vs. dichloromethane/methanol).
- Detection limits : Confirm peaks via spiking with authentic standards.
- Degradation : Analyze stability under reaction conditions (e.g., pH, light exposure) .
Q. What experimental frameworks are recommended for studying the metabolic stability of this compound?
- In vitro models : Liver microsomes or hepatocytes to assess cytochrome P450-mediated metabolism.
- Isotope labeling : Track metabolic pathways via ¹⁴C or deuterated analogs.
- LC-MS/MS : Quantify metabolites and identify degradation products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
